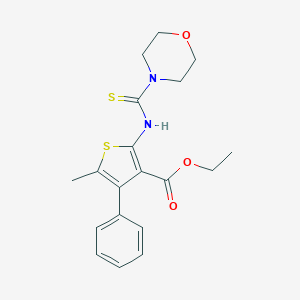![molecular formula C14H18N2O3S2 B275043 methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Mécanisme D'action
The mechanism of action of methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells through interference with their cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to be well-tolerated by cells and animals, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been found to possess antioxidant properties, which may have potential applications in the prevention and treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potent antimicrobial and antitumor activity. This makes it a valuable tool for researchers studying the mechanisms of bacterial and fungal infections, as well as cancer cell growth and proliferation. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.
Orientations Futures
There are several future directions for the research and development of methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Moreover, the potential applications of this compound in the development of novel antimicrobial and anticancer agents should be explored. Finally, the development of new delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of morpholine-4-carbothioamide with 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to possess potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Propriétés
Formule moléculaire |
C14H18N2O3S2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3S2/c1-18-13(17)11-9-3-2-4-10(9)21-12(11)15-14(20)16-5-7-19-8-6-16/h2-8H2,1H3,(H,15,20) |
Clé InChI |
LFEFUAIZSBTJIV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCOCC3 |
SMILES canonique |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)
![methyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275042.png)
![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![methyl 2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275063.png)